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Compound of Interest

N-(tert-Butoxycarbonyl)-2-
Compound Name:
bromoaniline

Cat. No. B1336153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(tert-
butoxycarbonyl)-2-bromoaniline, a key intermediate in organic synthesis. Due to the limited
availability of complete, publicly accessible spectral datasets for this specific compound, this
guide presents a combination of experimental data for the closely related compound, tert-butyl
(2-aminophenyl)carbamate, and predicted data for N-(tert-butoxycarbonyl)-2-bromoaniline
based on established spectroscopic principles. This approach offers valuable insights into the
expected spectral characteristics of the target molecule.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Data
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Chemical Coupling

Compound Solvent Shift (3) Multiplicity Constant Assignment
[Ppm] (9) [Hz]

tert-Butyl (2-

aminophenyl)  CDCIs 7.25 d 8 Ar-H

carbamate[1]

7.01 m Ar-H

6.80 m Ar-H (2H)

6.22 bs NH

3.72 bs NH:2

1.51 S C(CHs)s (9H)

N-(tert-

Butoxycarbon

yl)-2- CDCls ~7.5-7.6 d ~8 Ar-H

bromoaniline

(Predicted)

~7.2-7.3 t ~8 Ar-H

~6.9-7.0 t ~8 Ar-H

~8.0-8.2 d ~8 Ar-H

~6.5-7.0 bs NH

~1.5 s C(CHs)3 (9H)

Table 2: 13C NMR Data
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Chemical Shift (8)

Compound Solvent Assignment
[ppm]
tert-Butyl (2-
aminophenyl)carbama  CDCIs 153.94 C=0
te[1]
139.18 Ar-C
126.20 Ar-C
125.09 Ar-C
124.79 Ar-C
120.13 Ar-C
117.98 Ar-C
80.67 C(CHs)s3
28.34 C(CHs)3
N-(tert-
Butoxycarbonyl)-2-
- CDCls ~153 C=0
bromoaniline
(Predicted)
~138 Ar-C
~132 Ar-C
~128 Ar-C
~125 Ar-C
~122 Ar-C
~115 Ar-C-Br
~81 C(CHs)3
~28 C(CHs)s

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Table 3: IR Data

Functi G Predicted Wavenumber (cm~*) for N-(tert-
unctional Grou
: Butoxycarbonyl)-2-bromoaniline

N-H Stretch 3400-3300
C-H Stretch (aromatic) 3100-3000
C-H Stretch (aliphatic) 2980-2850
C=0 Stretch (carbamate) 1725-1705
C=C Stretch (aromatic) 1600-1450
C-N Stretch 1300-1200
C-Br Stretch 700-500

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Key Fragments
Compound lonization Method [M]+ (m/z) (m/z) and
Assignments

215/217 [M - CaHs]*,

N-(tert- o 172/174 [M - Boc]™,
Electron lonization 271/273 (due to 7°Br/
Butoxycarbonyl)-2- ) 157/159 [M - CaHs -
. (EN) 81Br isotopes)
bromoaniline COJ*, 57 [CaHo]™* (tert-

butyl cation)

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the
spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for both *H and 3C
NMR data acquisition.

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a deuterated solvent, typically chloroform-d (CDCIs). A small amount of
tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing
(6 = 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.

e 1H NMR Acquisition: A standard one-pulse sequence is used. Data is typically acquired with
16 to 32 scans, a spectral width of -2 to 12 ppm, an acquisition time of approximately 3-4
seconds, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse program is employed to simplify the
spectrum. Due to the low natural abundance of the 13C isotope, a greater number of scans
(typically 1024 or more) is required to achieve an adequate signal-to-noise ratio. A spectral
width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5
seconds are common parameters.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. The chemical
shifts are referenced to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present
in the molecule.

e Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g.,
diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small
amount of the sample with dry potassium bromide and pressing the mixture into a thin,
transparent disk.

o Data Acquisition: A background spectrum of the empty accessory is first recorded. The
sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16
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to 32 scans are co-added at a resolution of 4 cm~1 over the range of 4000 to 400 cm~1.

o Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

Electron lonization (EI) mass spectrometry is a common technique for determining the
molecular weight and fragmentation pattern of organic compounds.

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC). The sample is vaporized in
the ion source.

« lonization: In the El source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the removal of an electron from the molecule,
forming a molecular ion (M*), which can then undergo fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of N-(tert-Butoxycarbonyl)-2-
bromoaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336153#spectroscopic-data-for-n-tert-
butoxycarbonyl-2-bromoaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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